molecular formula C12H20Cl2N2O2 B8219835 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B8219835
M. Wt: 295.20 g/mol
InChI Key: MVJZDNAUTRUVFN-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a piperidin-4-ylmethoxy group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a piperidin-4-ylmethanol derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or piperidinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine-3-carboxylic acid.

  • Reduction: 5-Methoxy-2-[(piperidin-4-yl)methoxy]piperidine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can be used to study the interaction of small molecules with biological targets. It may also serve as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific conditions under which the compound is used.

Comparison with Similar Compounds

  • 5-Methoxy-2-[(phenylmethyl)piperidin-4-yl]methoxy]pyridine dihydrochloride: Similar structure but with a phenylmethyl group instead of a hydrogen atom.

  • 2-(4-Piperidinylmethoxy)-5-(3-thienyl)pyrimidine: Contains a thienyl group instead of a methoxy group on the pyridine ring.

Uniqueness: 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-methoxy-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-15-11-2-3-12(14-8-11)16-9-10-4-6-13-7-5-10;;/h2-3,8,10,13H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZDNAUTRUVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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